molecular formula C14H11BrO B092510 2-(2-Bromophenyl)acetophenone CAS No. 16897-97-5

2-(2-Bromophenyl)acetophenone

Cat. No. B092510
CAS RN: 16897-97-5
M. Wt: 275.14 g/mol
InChI Key: KJKUTYSDSVMXDM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)acetophenone is a brominated derivative of acetophenone, which is a compound with a bromine atom attached to the phenyl ring. It is an organic compound that can be synthesized through various chemical reactions and has been studied for its physical, chemical, and spectroscopic properties.

Synthesis Analysis

The synthesis of brominated acetophenones can be achieved through different methods. One approach involves the electroselective α-bromination of acetophenone using in situ generated bromonium ions from ammonium bromide and a catalytic amount of H2SO4 in a water/acetonitrile medium at ambient temperature, yielding α-bromo acetophenone with high selectivity and good yield . Another method includes the sonochemical bromination of acetophenones using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) in the presence of ultrasound, which provides high yields of α-bromoacetophenones . Additionally, bromination reactions have been carried out in sulfuric acid with bromine, leading to the bromination of the aromatic ring .

Molecular Structure Analysis

The molecular structure of α-bromo acetophenone has been determined through crystallographic studies. It has an orthorhombic crystal system with specific cell dimensions and space group P212121. The structure was resolved using the heavy-atom technique, and the coordinates of the atoms were provided .

Chemical Reactions Analysis

Bromoacetophenone has been characterized as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with the Glu-268 residue. The reactivity of bromoacetophenone is not absolute due to its extreme reactivity, and it can react with other residues such as Cys-302 after the activity loss of the enzyme is essentially complete .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones have been investigated through various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 4-chloro-2-bromoacetophenone were recorded, and the vibrational frequencies were calculated using Hartree-Fock and density functional methods. The study provided insights into the alteration of vibrational bands due to the presence of halogens . Additionally, the synthesis of ω,ω-Dibromo-p-phenyl acetophenone was reported, and its physical constants such as melting point and boiling point were measured .

Scientific Research Applications

Application 1: Catalyst-free α-bromination of acetophenones

  • Summary of the Application : This research focuses on a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
  • Methods of Application : The method involves two-phase electrolysis in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies are carried out .
  • Results or Outcomes : The approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 2: α-bromination reaction on acetophenone derivatives in experimental teaching

  • Summary of the Application : This study investigates the bromination of various acetophenone derivatives by employing pyridine hydrobromide perbromide as the brominating agent . The focus is on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Methods of Application : The bromination of 4-chloroacetophenone was carried out at 90 ℃ using acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 3: Synthesis of biologically active substances

  • Summary of the Application : This research focuses on the bromination of aryl ketones, a significant reaction in synthetic organic chemistry . The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .
  • Methods of Application : The bromination of aryl ketones is carried out using various catalysts and reagents . In particular, phenacyl bromide derivatives act as a protective group for acids and phenols during peptide synthesis .
  • Results or Outcomes : The brominated products derived from bromoacetophenone find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Application 4: Inhibition of protein tyrosine phosphatases

  • Summary of the Application : This study investigates the use of phenacyl bromide derivatives in the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .
  • Methods of Application : The bromination of aryl ketones is carried out using various catalysts and reagents . Phenacyl bromide derivatives are used as inhibitors of protein tyrosine phosphatases .
  • Results or Outcomes : The brominated products derived from bromoacetophenone actively contribute to the inhibition of protein tyrosine phosphatases .

Application 5: Two-phase electrolysis

  • Summary of the Application : This research introduces a convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
  • Methods of Application : The method involves two-phase electrolysis in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies are carried out .
  • Results or Outcomes : The approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 6: Bromination of carbonyl compounds

  • Summary of the Application : This study focuses on the bromination of carbonyl compounds, a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The focus is on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Safety And Hazards

2-(2-Bromophenyl)acetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions of 2-(2-Bromophenyl)acetophenone are not explicitly mentioned in the search results, acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for 2-(2-Bromophenyl)acetophenone in similar applications.

properties

IUPAC Name

2-(2-bromophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKUTYSDSVMXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384326
Record name 2-(2-BROMOPHENYL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)acetophenone

CAS RN

16897-97-5
Record name 2-(2-BROMOPHENYL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Gu, Z Zhang, YE Wang, Z Dai, Y Yuan… - The Journal of …, 2021 - ACS Publications
Chemoselective deprotonative functionalization of benzylic C–H bonds is challenging, because the arene ring contains multiple aromatic C(sp 2 )–H bonds, which can be competitively …
Number of citations: 19 pubs.acs.org
CAOFACH BONDS - New palladium-catalyzed approaches to …, 2004 - search.proquest.com
CH activation in which two new carbon-carbon bonds are formed in a single step. This method involves the palladium-catalyzed activation of unreactive alkyl CH bonds and provides an …
Number of citations: 4 search.proquest.com

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